6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride is an organic compound classified within the spirocyclic family, characterized by its unique bicyclic structure formed by the fusion of two rings. This compound has garnered attention due to its potential biological and pharmacological properties. The chemical formula for this compound is , and it is recognized for its moderate hazard classification, particularly concerning skin and eye irritation .
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride is classified as a spirocyclic compound. This classification indicates that it possesses a spiro structure, which is essential in medicinal chemistry for the development of novel therapeutic agents. The presence of both nitrogen and oxygen atoms in its structure contributes to its reactivity and biological activity.
The synthesis of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular structure of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride features a spirocyclic framework with a carboxylic acid functional group. The structural formula can be represented as follows:
The molecular weight of this compound is approximately 185.22 g/mol. The InChI (International Chemical Identifier) for this compound is:
This data provides critical information for computational modeling and further chemical analysis .
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride can participate in various chemical reactions:
Reactions involving this compound often require specific catalysts or conditions to proceed efficiently. Monitoring these reactions using techniques such as thin-layer chromatography (TLC) can help ensure proper progress and yield.
The mechanism of action for 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride primarily involves enzyme inhibition:
Studies have shown that compounds similar to 6-Oxa-9-azaspiro[4.5]decane derivatives exhibit varying degrees of biological activity, making them potential candidates for drug development in oncology and neurology .
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride is typically a white crystalline solid at room temperature with moderate solubility in water due to its ionic nature when in hydrochloride form.
The compound exhibits moderate stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile suggests potential applications in organic synthesis and medicinal chemistry.
Relevant data includes:
These properties are essential for determining handling procedures and storage conditions in laboratory settings .
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride has several applications in scientific research:
Radical-mediated cyclization has emerged as a powerful method for constructing the spirocyclic framework of 6-oxa-9-azaspiro[4.5]decane. Hypervalent iodine reagents, particularly diacetoxyiodobenzene (PhI(OAc)₂) combined with molecular iodine (I₂), enable intramolecular C-H amination via aminyl radical intermediates. This approach facilitates the direct formation of the spiroiminal moiety—a key structural feature of the target compound. Under optimized conditions (6 equivalents each of PhI(OAc)₂ and I₂ in acetonitrile at 0°C for 30 minutes), steroidal amines undergo regioselective cyclization to yield 5/5-spiroiminals as major products (65% yield) alongside minor spiroaminal and iodoether byproducts [3]. The reaction proceeds through a sequence of single-electron transfer (SET) oxidation and aminyl radical generation, followed by intramolecular hydrogen atom transfer (HAT) and radical recombination. The solvent critically influences product distribution: polar aprotic solvents like acetonitrile favor spiroiminal formation, while tetrahydrofuran promotes competitive etherification pathways [3].
Table 1: Optimization of Hypervalent Iodine-Mediated Spirocyclization
Entry | Solvent | PhI(OAc)₂/I₂ (equiv.) | Time (h) | Spiroiminal Yield (%) |
---|---|---|---|---|
1 | Acetonitrile | 2/2 | 2 | 32 |
2 | Acetonitrile | 4/4 | 1 | 54 |
3 | Acetonitrile | 6/6 | 0.5 | 65 |
4 | Dichloromethane | 6/6 | 0.5 | 31 |
5 | Tetrahydrofuran | 6/6 | 0.5 | 21 |
This methodology represents the first reported C-H activation-mediated spiroiminal synthesis, providing a disconnection strategy that bypasses traditional multi-step approaches requiring spirolactam intermediates [3].
Intramolecular Hydrogen Atom Transfer (HAT) is the pivotal mechanistic step enabling radical-mediated spiroannulation. After SET oxidation of the steroidal amine precursor by the PhI(I)₂–I₂ complex, the generated nitrogen-centered aminyl radical abstracts a hydrogen atom from a spatially accessible δ-carbon (C22 in steroid substrates). This HAT event produces a carbon-centered radical that undergoes oxidative recombination with iodine or acetoxy ligands, forming a C–O or C–I bond [3]. For 6-oxa-9-azaspiro[4.5]decane synthesis, the regioselectivity of HAT is governed by conformational constraints and bond dissociation energies, favoring abstraction at the γ-position relative to nitrogen. The resulting iminium ion intermediate then undergoes hydrolysis to yield the stable spiroiminal product. Computational studies suggest that the 1,5-HAT pathway is kinetically favored in flexible alkyl chains, with transition states stabilized by hypervalent iodine coordination [3]. The exclusive formation of the C22-R stereoisomer in steroidal models indicates thermodynamic control during the final recombination step, where steric interactions dictate facial selectivity.
Asymmetric ring-closing metathesis (ARCM) catalyzed by chiral ruthenium complexes offers a stereocontrolled route to the spirocyclic core. Catalysts featuring chiral N-heterocyclic carbene (NHC) ligands with meta-substituted N-aryl groups exhibit exceptional enantioselectivity. For example, catalyst 5a (containing ortho-isopropyl and meta-alkyl substituents) achieves up to 92% enantiomeric excess (ee) in the formation of five-membered heterocyclic rings under mild conditions (2 mol% catalyst, dichloromethane, 40°C) [4]. The enantioselectivity arises from a "gearing effect" where the chiral NHC backbone forces the ortho-substituents of N-aryl rings into specific quadrants, creating a chiral pocket around the ruthenium center that differentiates prochiral olefin faces during cyclization [4].
Table 2: Performance of Chiral Ruthenium Catalysts in Asymmetric Ring-Closing Metathesis
Catalyst | Structure | Substrate | ee (%) | Conversion (%) |
---|---|---|---|---|
2a | Parent NHC | 11 | 35 | >98 |
2b | 2a + NaI | 11 | 90 | >98 |
5a | meta-Alkyl NHC | 13 | 92 | >98 |
5b | 5a + NaI | 13 | 92 | 58 |
A critical discovery is the sodium iodide effect: adding NaI (25 equiv.) to dichloride catalysts (e.g., 2a → 2b) significantly enhances enantioselectivity (from 35% to 90% ee for substrate 11). This is attributed to iodide ligands reducing ruthenium electrophilicity, thereby increasing catalyst longevity and transition-state discrimination [4]. The method accommodates substrates with trisubstituted olefins and oxygen/nitrogen heteroatoms, making it applicable for assembling the tetrahydrofuran and piperidine moieties of 6-oxa-9-azaspiro[4.5]decane precursors.
Diastereomeric salt crystallization remains the most widely applied industrial method for resolving racemic 6-oxa-9-azaspiro[4.5]decane derivatives. Chiral resolving agents form crystalline salts with enantiomers through differential non-covalent interactions (e.g., hydrogen bonding, ionic pairing). Common agents include:
The process involves three key steps:
Racemic conglomerates (∼10% of chiral compounds) undergo spontaneous resolution when crystallized, forming mechanically separable enantiopure crystals. For 6-oxa-9-azaspiro[4.5]decane derivatives, this is enhanced by:
Kinetic resolution (KR) leverages differential reaction rates of enantiomers with chiral catalysts:
KR efficiency is quantified by the S-factor (S = ln[(1-c)(1-ee)]/ln[(1-c)(1+ee)]), where values >20 indicate preparative utility [8].
Table 3: Chiral Resolution Techniques for Spirocyclic Derivatives
Method | Key Agents/Catalysts | Yield (%) | Typical ee (%) | Limitations |
---|---|---|---|---|
Diastereomeric Salt Cryst. | (S)-Mandelic acid | ≤50 | 90–99 | Requires acidic/basic site |
Spontaneous Resolution | Enantiopure seeds | ≤50 | >99 | Limited to conglomerates |
Lipase-Catalyzed KR | Pseudomonas cepacia lipase | ≤50 | 95–98 | Substrate-dependent selectivity |
Organometallic KR | Ru/(S)-BINAP complexes | ≤50 | 85–92 | Catalyst cost |
These resolution techniques are often integrated with racemization-recycling protocols (e.g., RRR synthesis: Resolution-Racemization-Recycle) to circumvent the inherent 50% yield limitation, achieving net yields >80% for target enantiomers [2] [8].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0